Schinicoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

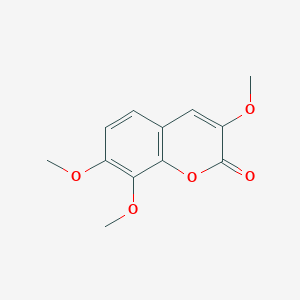

Schinicoumarin, also known as 6,7,8-trimethoxycoumarin, is a naturally occurring coumarin derivative. This compound is found in various plants such as Cryptocarya bracteolata, Sapium discolor, and Platypodium elegans. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and carbonic anhydrase-I-inhibitory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Schinicoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to around 100°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

General Reaction Analysis Framework

Chemical reactions are governed by stoichiometric balance and reaction mechanisms , as demonstrated in the examples provided. For instance:

-

Synthesis reactions combine reactants to form complex products (e.g., 2Ag(s)+O2(g)→2AgO(s)) .

-

Double-replacement reactions involve ion exchange (e.g., AgNO3(aq)+NaCl(aq)→AgCl(s)+NaNO3(aq)) .

Schinicoumarin’s reactivity would depend on its functional groups and environmental conditions (e.g., catalysts, solvents).

Key Reaction Mechanisms

Catalytic processes and kinetic studies are critical for optimizing reactions. For example:

-

Electrochemical catalysis can boost reaction rates by orders of magnitude, as shown in MIT’s recent findings on surface catalysis .

-

Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate reaction pathways, such as enzyme-catalyzed deAMPylation processes .

Experimental Design and Optimization

Modern techniques like Design of Experiments (DoE) and statistical modeling are used to optimize reaction conditions. For instance:

-

A central composite design identified optimal parameters (temperature, residence time) for synthesizing ortho-substituted products .

-

Kinetic studies revealed multi-step mechanisms, such as the azetidinium ion formation in cediranib synthesis .

Limitations in Current Data

The provided sources do not include specific studies on this compound. To analyze its reactions, researchers would need:

-

Structural characterization (e.g., NMR, mass spectrometry).

-

Reactivity screening with common reagents (e.g., acids, bases, oxidizing agents).

-

Catalytic testing under controlled conditions (temperature, solvent).

Recommended Research Directions

-

Synthesis pathways : Explore this compound’s formation via coupling reactions or enzymatic processes.

-

Stability studies : Investigate degradation under acidic/basic conditions or oxidative stress.

-

Bioactivity assays : Test interactions with enzymes or biomolecules to elucidate potential biological roles.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antioxidant Activity

Schinicoumarin exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have demonstrated that this compound can scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a pivotal role in pathogenesis .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory conditions. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory diseases . This mechanism suggests its potential utility in conditions such as arthritis and inflammatory bowel disease.

Antimicrobial Activity

this compound has demonstrated antimicrobial effects against various pathogens. Its efficacy against bacteria and fungi positions it as a potential agent for developing new antimicrobial therapies, especially in an era of rising antibiotic resistance .

Potential Applications in Medicine

Cancer Therapy

Due to its ability to modulate cell signaling pathways and exhibit cytotoxic effects on cancer cells, this compound is being investigated for its potential role in cancer therapy. Preliminary studies suggest that it may enhance the efficacy of conventional chemotherapeutic agents while reducing side effects .

Neurological Disorders

Given its antioxidant and anti-inflammatory properties, this compound is being explored for applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to protect neuronal cells from oxidative damage makes it a promising candidate for further research .

Industrial Applications

Cosmetic Industry

this compound's antioxidant properties make it an attractive ingredient for cosmetic formulations aimed at skin protection and anti-aging. Its ability to neutralize free radicals can help prevent skin damage caused by environmental factors such as UV radiation .

Food Preservation

Due to its antimicrobial properties, this compound could be utilized as a natural preservative in food products. Its effectiveness against spoilage organisms may help extend shelf life while maintaining food safety .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Effects | Demonstrated significant free radical scavenging activity in vitro. |

| Study 2 | Anti-inflammatory Properties | Showed reduced levels of inflammatory markers in animal models of arthritis. |

| Study 3 | Antimicrobial Activity | Effective against common foodborne pathogens, suggesting potential as a natural preservative. |

| Study 4 | Cancer Cell Lines | Induced apoptosis in cancer cells while sparing normal cells, indicating selective cytotoxicity. |

Mecanismo De Acción

The mechanism of action of Schinicoumarin involves its interaction with various molecular targets and pathways:

Anti-inflammatory: It inhibits the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes.

Antioxidant: It scavenges reactive oxygen species and enhances the activity of endogenous antioxidant enzymes.

Anticancer: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparación Con Compuestos Similares

Similar Compounds

5,6,7-Trimethoxychromen-2-one: Similar in structure but differs in the position of methoxy groups.

6,7,8-Trimethoxycoumarin: Another coumarin derivative with similar biological activities.

Fraxinol methyl ether: A related compound with different pharmacological properties.

Uniqueness

Schinicoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various research applications .

Propiedades

Fórmula molecular |

C12H12O5 |

|---|---|

Peso molecular |

236.22 g/mol |

Nombre IUPAC |

3,7,8-trimethoxychromen-2-one |

InChI |

InChI=1S/C12H12O5/c1-14-8-5-4-7-6-9(15-2)12(13)17-10(7)11(8)16-3/h4-6H,1-3H3 |

Clave InChI |

JPCDNRZQWAURND-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)C=C(C(=O)O2)OC)OC |

SMILES canónico |

COC1=C(C2=C(C=C1)C=C(C(=O)O2)OC)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.